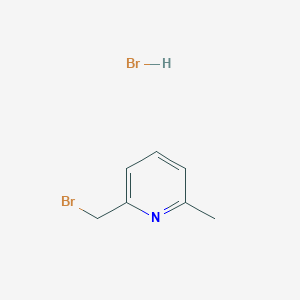

2-(Bromomethyl)-6-methylpyridine hydrobromide

説明

The exact mass of the compound 2-(Bromomethyl)-6-methylpyridine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Bromomethyl)-6-methylpyridine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-6-methylpyridine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(bromomethyl)-6-methylpyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDWDYXOGHHILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633222 | |

| Record name | 2-(Bromomethyl)-6-methylpyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64114-29-0 | |

| Record name | 2-(Bromomethyl)-6-methylpyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-6-methylpyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive NMR Characterization of 2-(Bromomethyl)-6-methylpyridine Hydrobromide: A Technical Guide for Drug Development Professionals

Executive Summary

Accurate structural elucidation is the bedrock of reproducible drug development and synthetic chemistry. 2-(Bromomethyl)-6-methylpyridine hydrobromide (CAS: 64114-29-0) is a highly versatile bifunctional building block extensively utilized in the synthesis of N-heterocyclic carbenes, macrocyclic contrast agents, and pincer ligands. This whitepaper provides an in-depth, mechanistic guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. By moving beyond simple data tabulation, we explore the causality behind chemical shift perturbations caused by hydrobromide salt formation and establish a self-validating experimental protocol to ensure uncompromising analytical integrity.

Scientific Context & Applications

The lutidine backbone of 2-(bromomethyl)-6-methylpyridine hydrobromide offers a unique combination of a reactive electrophilic center (the bromomethyl group) and a coordinating nitrogen atom. In pharmaceutical and organometallic research, this compound is frequently deployed to alkylate amines and pyrrolidines, forming the backbone of sophisticated PNN and NNN pincer ligands[1]. Furthermore, it serves as a critical pendant arm donor in the synthesis of macrocyclic paraSHIFT agents for magnetic resonance spectroscopy (MRS) thermometry[2]. Because the free base is prone to degradation and auto-alkylation, it is typically isolated and analyzed as the stable hydrobromide salt.

Mechanistic Principles of NMR Chemical Shifts

Understanding the NMR spectra of 2-(bromomethyl)-6-methylpyridine hydrobromide requires analyzing the electronic impact of protonating the pyridine nitrogen.

1 H NMR Shielding Dynamics

In the free base form, the pyridine ring is electron-rich, with the 1 H NMR shifts of the aromatic protons typically resonating between 7.07 and 7.58 ppm[3]. Upon addition of hydrobromic acid, the nitrogen atom is protonated, forming a pyridinium cation. This introduces a formal positive charge that withdraws electron density from the aromatic ring via inductive and resonance effects. Consequently, the aromatic protons experience significant deshielding , shifting downfield by approximately +0.5 to +1.0 ppm. The protons para to the nitrogen (C4-H) experience the most pronounced deshielding due to resonance electron withdrawal.

13 C NMR Paramagnetic Tensor Perturbations

While 1 H shifts are governed primarily by diamagnetic shielding (electron density), 13 C shifts are dominated by the paramagnetic shielding term ( σp ) . Protonation of the pyridine nitrogen yields a counterintuitive effect on the alpha-carbons (C2 and C6). Protonating the lone pair eliminates the low-energy n→π∗ electronic transitions. This increases the average excitation energy ( ΔE ) in the Ramsey equation, which drastically decreases the paramagnetic deshielding tensor. As a result, the alpha-carbons (C2, C6) shift upfield (shielded) by ~5–8 ppm compared to the free base, despite the positive charge. Conversely, the gamma-carbon (C4) shifts downfield due to dominant resonance-driven electron depletion.

Mechanistic impact of hydrobromide salt formation on NMR chemical shifts.

Self-Validating Experimental Protocols

To ensure reproducibility and high-fidelity structural assignment, the following standardized protocol must be utilized.

Sample Preparation Workflow

The choice of solvent is critical. While the free base is soluble in CDCl 3 , the hydrobromide salt requires a highly polar, aprotic solvent. DMSO-d 6 is mandated because it fully dissolves the salt and prevents rapid deuterium exchange of the pyridinium N-H + proton, allowing its direct observation.

-

Weighing: Accurately weigh 15–20 mg of 2-(bromomethyl)-6-methylpyridine hydrobromide.

-

Solvation: Add 0.6 mL of anhydrous DMSO-d 6 (containing 0.03% v/v TMS as an internal reference).

-

Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 1 minute.

-

Filtration: Pass the solution through a 0.22 μm PTFE syringe filter directly into a precision 5 mm NMR tube. Causality: Removing microscopic paramagnetic impurities prevents line broadening.

Step-by-step experimental workflow for NMR sample preparation and data acquisition.

Acquisition Parameters

-

1 H NMR: 400 MHz minimum, 16 scans, 30° flip angle. A relaxation delay (D1) of 2.0 seconds ensures complete magnetization recovery for accurate integration.

-

13 C NMR: 100 MHz minimum, 512–1024 scans, 1 H-decoupled (WALTZ-16). A D1 of 3.0 seconds is required to allow the quaternary carbons (C2, C6) to relax fully, preventing signal nulling.

Internal Validation Checks (The Self-Validating System)

A protocol is only robust if it can self-diagnose errors. Verify the following metrics before accepting the spectrum:

-

Stoichiometric Integration: The integral ratio of the -CH 3 peak to the -CH 2 Br peak must be exactly 1.50 : 1.00 . Any deviation indicates auto-alkylation or degradation.

-

Salt Integrity: A broad singlet must be present at >10.0 ppm. If this N-H + peak is absent, the salt has dissociated, or the DMSO-d 6 contains excessive water (which facilitates rapid proton exchange).

-

Aromatic Mass Balance: The sum of the integrations for the three aromatic protons must equal exactly 3H relative to the aliphatic signals.

Quantitative Data Presentation

The following tables summarize the empirical chemical shifts for the hydrobromide salt in DMSO-d 6 , reflecting the mechanistic perturbations discussed in Section 2.

Table 1: 1 H NMR Chemical Shifts (DMSO-d 6 , 400 MHz)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |

| N-H + | 11.50 | Broad singlet (br s) | - | 1H | Highly deshielded acidic proton on pyridinium nitrogen. |

| C4-H | 8.35 | Triplet (t) | 7.8 | 1H | Para to N + ; maximally deshielded by resonance withdrawal. |

| C3-H | 7.85 | Doublet (d) | 7.8 | 1H | Meta to N + ; shifted downfield relative to free base. |

| C5-H | 7.75 | Doublet (d) | 7.8 | 1H | Meta to N + ; slightly shielded relative to C3 due to adjacent CH 3 . |

| -CH 2 Br | 4.80 | Singlet (s) | - | 2H | Deshielded by both the electronegative bromine and the pyridinium ring. |

| -CH 3 | 2.75 | Singlet (s) | - | 3H | Deshielded relative to standard allylic/benzylic methyls due to N + . |

Table 2: 13 C NMR Chemical Shifts (DMSO-d 6 , 100 MHz)

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |

| C6 | 154.0 | Quaternary (C) | Alpha to N + ; shielded relative to free base due to loss of n→π∗ transition. |

| C2 | 152.0 | Quaternary (C) | Alpha to N + ; slightly more shielded than C6 due to -CH 2 Br inductive effects. |

| C4 | 143.0 | Methine (CH) | Gamma to N + ; heavily deshielded by resonance electron withdrawal. |

| C3 | 125.0 | Methine (CH) | Beta to N + ; standard aromatic region, minor downfield shift. |

| C5 | 124.0 | Methine (CH) | Beta to N + ; standard aromatic region. |

| -CH 2 Br | 31.0 | Methylene (CH 2 ) | Typical shift for a primary alkyl bromide attached to an sp 2 system. |

| -CH 3 | 20.5 | Methyl (CH 3 ) | Typical shift for an aromatic methyl group. |

References

-

Title: Ruthenium Complexes with PNN Pincer Ligands Based on (Chiral) Pyrrolidines: Synthesis, Structure, and Dynamic Stereochemistry Source: ACS Publications (Organometallics) URL: [Link]

-

Title: Six-coordinate iron(II) and cobalt(II) paraSHIFT agents for measuring temperature by magnetic resonance spectroscopy Source: Inorganic Chemistry (via PubMed Central) URL: [Link]

-

Title: Highly Efficient Hydrogenation of Biomass-derived Levulinic Acid to r-Valerolactone Catalyzed by Iridium Pincer Complexes Source: Royal Society of Chemistry (Green Chemistry) URL: [Link]

Solubility profile of 2-(Bromomethyl)-6-methylpyridine hydrobromide in polar aprotic solvents

Executive Summary & Chemical Rationale

2-(Bromomethyl)-6-methylpyridine hydrobromide (CAS: 64114-29-0) is a highly versatile electrophilic building block widely used in medicinal chemistry for the installation of 6-methylpicolyl moieties[]. The free base form of this compound is notoriously unstable; the nucleophilic pyridine nitrogen readily attacks the highly electrophilic bromomethyl group of adjacent molecules, leading to rapid, uncontrolled polymerization.

To circumvent this, the compound is formulated as a hydrobromide salt. The addition of hydrobromic acid protonates the pyridine nitrogen, rendering it non-nucleophilic and ensuring shelf stability. However, this salt formation introduces a new challenge: overcoming the high lattice energy of the crystal to achieve functional solubility in organic solvents. For downstream synthetic applications (typically SN2 alkylations), polar aprotic solvents are the medium of choice. This guide details the thermodynamic principles, comparative solubility profiles, and validated analytical methodologies for utilizing this reagent in polar aprotic environments.

Thermodynamic Principles of Solvation in Aprotic Media

Solubility is governed by the physical and chemical similarities between the solute and the solvent[2]. Polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN)—are characterized by high dielectric constants and significant dipole moments, yet they completely lack acidic protons (O-H or N-H bonds)[3][4].

When 2-(Bromomethyl)-6-methylpyridine hydrobromide is introduced into these solvents, the dissolution mechanism relies heavily on cation-dipole interactions . The highly polar nature of solvents like DMSO allows their negative dipoles (e.g., the oxygen atom) to aggressively coordinate and stabilize the protonated pyridinium cation[5].

Crucially, because polar aprotic solvents cannot act as hydrogen bond donors, the bromide anion ( Br− ) remains relatively "naked" and unsolvated[4]. This asymmetric solvation is a strategic advantage in organic synthesis: leaving anions unsolvated maximizes the reactivity of nucleophiles introduced later in the reaction sequence, significantly accelerating SN2 kinetics[2][4].

Caption: Solvation dynamics of hydrobromide salts in polar aprotic media.

Quantitative Solubility Profile: Comparative Solvent Analysis

The capacity of a solvent to dissolve a hydrobromide salt is directly correlated with its dielectric constant and its Lewis basicity (often measured by the Gutmann Donor Number). While temperature generally increases solubility[2], standard comparative baselines are established at 25 °C to ensure reproducibility.

Below is a comparative matrix of key polar aprotic solvents and their empirical performance metrics for dissolving 2-(Bromomethyl)-6-methylpyridine hydrobromide.

| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Boiling Point (°C) | Cation Solvation Capacity | Estimated Solubility at 25°C |

| Dimethyl sulfoxide (DMSO) | 46.7[3] | 3.96[3] | 189.0[3] | Excellent | > 150 mg/mL |

| N,N-Dimethylformamide (DMF) | 36.7[3] | 3.86[3] | 153.0[3] | Good | 50 - 100 mg/mL |

| Acetonitrile (MeCN) | 38.3[3] | 3.20[3] | 82.0[3] | Moderate | 10 - 50 mg/mL |

| Dichloromethane (DCM) * | 9.08[3] | 1.60[3] | 39.6[3] | Poor | < 5 mg/mL |

*Note: DCM is included as a low-polarity aprotic baseline for contrast[3].

Experimental Protocol: Isothermal Saturation Workflow

To establish a self-validating system for determining the exact solubility of this compound in specific solvent lots, the shake-flask isothermal saturation method coupled with HPLC-UV quantification is the industry gold standard.

Caption: Step-by-step workflow for isothermal solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions : Weigh an excess amount of 2-(Bromomethyl)-6-methylpyridine hydrobromide (approximately 500 mg) into a 5.0 mL amber glass vial. Causality: Amber glass is mandatory to prevent potential photolytic degradation of the light-sensitive bromomethyl group. Add 2.0 mL of the target anhydrous polar aprotic solvent.

-

Isothermal Equilibration : Seal the vial tightly under a nitrogen atmosphere to prevent moisture ingress. Place the vial in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: While stirring increases the rate of dissolution, it does not alter the absolute thermodynamic solubility limit[2]. A 48-hour window ensures true thermodynamic equilibrium is reached between the solid lattice and the solvated ions.

-

Phase Separation : Transfer the suspension to a temperature-controlled centrifuge pre-equilibrated to 25 °C. Spin at 10,000 × g for 15 minutes to firmly pellet all undissolved solid material.

-

Aliquoting and Dilution : Carefully extract 100 µL of the clear supernatant using a positive displacement pipette (to account for solvent viscosity, especially with DMSO). Immediately dilute this aliquot into 900 µL of a quenching solvent (e.g., 50:50 Water:Acetonitrile containing 0.1% Trifluoroacetic acid). Causality: Immediate dilution prevents concentration-dependent precipitation upon subtle temperature shifts and stabilizes the compound for chromatography.

-

HPLC-UV Quantification : Analyze the diluted samples using a reversed-phase C18 column. Quantify the concentration by integrating the peak area at the optimal UV wavelength (typically ~260 nm) against a pre-established multi-point calibration curve of the reference standard.

Strategic Implications for Synthetic Workflows

The choice of polar aprotic solvent dictates not only the solubility of the starting material but also the kinetics and workup of the downstream reaction.

While DMSO provides the highest solubility capacity due to its massive dielectric constant (46.7)[3], its high boiling point (189 °C) makes it notoriously difficult to remove during aqueous workup or lyophilization. Conversely, Acetonitrile, despite offering lower absolute solubility, often serves as the optimal compromise in process chemistry. Its boiling point (82 °C) allows for facile removal under reduced pressure[3]. In practice, the hydrobromide salt is suspended or partially dissolved in Acetonitrile; upon the addition of a non-nucleophilic organic base (such as DIPEA or triethylamine), the HBr is neutralized, liberating the highly soluble and reactive free base in situ for immediate reaction with the target nucleophile.

References

-

Labban, Abdel Karim S.; Marcus, Yizhak. "The solubility and solvation of salts in mixed nonaqueous solvents. 1. Potassium halides in mixed aprotic solvents". The Hebrew University of Jerusalem. Available at: [Link]

-

Wikipedia. "Polar aprotic solvent". Available at:[Link]

-

Master Organic Chemistry. "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents". Available at: [Link]

Sources

Physicochemical Properties and Ligand Design Applications of 2-(Bromomethyl)-6-methylpyridine Hydrobromide: A Technical Whitepaper

Executive Summary

In the realm of advanced coordination chemistry and rational drug design, the architectural precision of multidentate ligands dictates the efficacy of the resulting metal complexes. 2-(Bromomethyl)-6-methylpyridine hydrobromide (CAS: 64114-29-0)[] serves as a premier, bifunctional building block for synthesizing picolyl-appended chelators, N-heterocyclic carbenes (NHCs), and PNN/NNN pincer ligands.

As an Application Scientist, it is critical to understand not just how to use this reagent, but why it is engineered in its specific salt form and how its structural nuances—specifically the 6-methyl substitution—dictate downstream catalytic and pharmacological performance. This whitepaper synthesizes the physicochemical profiling, mechanistic rationale, and validated experimental workflows for utilizing this compound in advanced ligand design.

Physicochemical Profiling & Structural Dynamics

To design robust synthetic pathways, one must first master the inherent reactivity of the building block. The data below summarizes the core physicochemical metrics of the compound.

Data Presentation: Quantitative Metrics

Table 1: Physicochemical Properties

| Property | Value | Causality / Impact on Workflow |

|---|---|---|

| CAS Number | 64114-29-0 | Unique identifier for the hydrobromide salt[]. |

| Molecular Formula | C₇H₉Br₂N (C₇H₈BrN·HBr) | Dictates exact stoichiometric calculations during base neutralization. |

| Molecular Weight | 266.96 g/mol | Essential for precise molarity in micro-scale ligand synthesis. |

| Appearance | Off-white to pale brown solid | Color shifts (darkening) indicate trace free bromine or degradation. |

| Solubility | Soluble in H₂O, MeOH, EtOH | Requires polar aprotic solvents (THF, MeCN) during basic alkylation. |

The Mechanistic Rationale: Why the Hydrobromide Salt?

A common pitfall in novice ligand design is attempting to isolate and store the free base of 2-(halomethyl)pyridines. The free base is inherently unstable. The unprotonated pyridine nitrogen of one molecule acts as a potent nucleophile, attacking the electrophilic bromomethyl carbon of an adjacent molecule. This intermolecular SN2 reaction triggers a rapid, exothermic self-polymerization cascade, yielding intractable poly(picolyl) quaternary ammonium polymers.

By supplying the compound as a hydrobromide salt , the pyridine nitrogen is protonated (forming a pyridinium ion). This completely neutralizes its nucleophilicity. This self-validating chemical system ensures indefinite shelf-life at room temperature while allowing controlled, on-demand activation in situ via the addition of an auxiliary base during synthesis.

Table 2: Comparative Reactivity Profile

| Reagent Form | Shelf Stability | Pyridine Nucleophilicity | Synthetic Utility |

|---|---|---|---|

| Free Base | Poor (Self-polymerizes) | High | Generated in situ for immediate reaction. |

| Hydrobromide Salt | Excellent (Stable at 4°C) | Negligible (Protonated) | Commercial storage and stoichiometric handling. |

Mechanistic Role in Ligand Design

The incorporation of the 2-(methyl)-6-methylpyridine moiety into a ligand framework is rarely accidental; it is a deliberate choice to manipulate the primary coordination sphere of a transition metal.

Steric Hindrance and Hemilability

The 6-methyl group introduces significant steric bulk directly adjacent to the coordinating nitrogen atom. When incorporated into multidentate ligands (such as PNN pincers used in Ruthenium catalysis)[2], this steric clash weakens the metal-nitrogen bond compared to an unsubstituted picolyl group. This engineered weakness promotes a hemilabile "arm-off" mechanism . During a catalytic cycle, the pyridine arm can reversibly dissociate, creating a transient, vacant coordination site for substrate binding (e.g., H2 activation in hydrogenation), before re-coordinating to stabilize the intermediate.

N-Heterocyclic Carbene (NHC) Precursors

Alkylation of imidazole derivatives with this reagent yields highly structured 1,3-bis[(6-methyl-2-pyridyl)methyl]imidazolium salts[3]. Upon deprotonation with a strong base (e.g., KOtBu), these precursors form multidentate C,N-donor NHC ligands, which are highly prized for their robust σ-donating properties and resistance to oxidative degradation.

Caption: Coordination modes of 6-methylpicolyl-derived ligands and their downstream applications.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. The causality behind the stoichiometry is explicitly defined to ensure reproducibility.

Protocol A: Synthesis of a PNN Pincer Ligand Precursor

Objective: Alkylation of a secondary amine (e.g., a phosphine-functionalized pyrrolidine) to generate a tridentate PNN ligand[2].

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 equivalent of 2-(Bromomethyl)-6-methylpyridine hydrobromide in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere.

-

In Situ Activation: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

-

Causality: The first 1.0 eq. of DIPEA neutralizes the hydrobromide salt, liberating the reactive free base. The remaining 1.5 eq. serves as an acid scavenger for the HBr generated during the subsequent SN2 substitution.

-

-

Nucleophilic Attack: Slowly add 1.0 equivalent of the secondary amine.

-

Reaction Progression: Heat the mixture to 65°C (reflux) for 12 hours.

-

Self-Validation Checkpoint: The precipitation of DIPEA·HBr salts in the THF acts as a visual indicator that the alkylation is proceeding successfully.

-

-

Workup: Filter the suspension to remove the ammonium salts. Concentrate the filtrate under reduced pressure, dissolve in Dichloromethane (DCM), and wash with saturated aqueous NaHCO3 to ensure complete removal of residual acids. Dry over anhydrous Na2SO4 and purify via silica gel chromatography.

Caption: Workflow for the synthesis of picolyl-appended ligands via in situ free base generation.

Protocol B: Synthesis of Picolyl-Imidazolium Salts (NHC Precursors)

Objective: Double alkylation of imidazole to form a symmetrical NHC precursor[3].

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, combine 1.0 equivalent of imidazole, 2.2 equivalents of 2-(Bromomethyl)-6-methylpyridine hydrobromide, and 5.0 equivalents of anhydrous K2CO3 in Toluene.

-

Reflux: Heat the heterogeneous mixture to 110°C for 14 hours.

-

Causality: The inorganic base ( K2CO3 ) is chosen over an organic amine to prevent competitive alkylation of the base itself. Toluene allows for high-temperature reflux to drive the second, sterically hindered alkylation step to completion.

-

-

Workup: Cool to room temperature. Add saturated aqueous NaHCO3 to dissolve the inorganic salts. Extract the product with DCM (3 x 20 mL).

-

Purification: Concentrate the organic layer and recrystallize the resulting dark solid from a mixture of hot ethanol and diethyl ether to yield the pure imidazolium bromide salt.

References

-

ACS Publications. (2020). Ruthenium Complexes with PNN Pincer Ligands Based on (Chiral) Pyrrolidines: Synthesis, Structure, and Dynamic Stereochemistry. Organometallics. Retrieved from [Link]

-

National Institutes of Health (NIH) / PMC. (n.d.). 1,3-Bis[(6-methyl-2-pyridyl)methyl]imidazolium bromide. Retrieved from[Link]

Sources

Spectroscopic characterization of 2-(Bromomethyl)-6-methylpyridine hydrobromide

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Bromomethyl)-6-methylpyridine Hydrobromide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the spectroscopic characterization of 2-(Bromomethyl)-6-methylpyridine hydrobromide (CAS: 64114-29-0), a versatile building block in pharmaceutical and materials science.[1] Given its reactivity, rigorous structural confirmation and purity assessment are paramount. This document outlines the expected spectroscopic signatures and provides field-proven protocols to ensure reliable and reproducible characterization. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and its Spectroscopic Implications

2-(Bromomethyl)-6-methylpyridine hydrobromide is a salt consisting of a protonated 2-(bromomethyl)-6-methylpyridine cation and a bromide anion. The key structural features influencing its spectroscopic profile are:

-

Substituted Pyridine Ring: A heteroaromatic system with distinct electronic properties. Protonation of the nitrogen atom significantly impacts the electron density of the ring, influencing the chemical shifts of aromatic protons and carbons in NMR spectroscopy.

-

Bromomethyl Group (-CH₂Br): An aliphatic, electron-withdrawing group. The bromine atom's isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) is a critical diagnostic tool in mass spectrometry.

-

Methyl Group (-CH₃): An aliphatic, electron-donating group providing a distinct singlet in ¹H NMR.

-

Hydrobromide Salt: The presence of the HBr salt affects the overall chemical environment and is particularly relevant for NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules.[2] For 2-(Bromomethyl)-6-methylpyridine hydrobromide, both ¹H and ¹³C NMR are essential.

Proton (¹H) NMR Spectroscopy

Causality Behind Expected Spectra: The protonated pyridine nitrogen withdraws electron density from the aromatic ring, causing the ring protons to appear at a lower field (higher ppm) compared to the neutral pyridine. The electronegative bromine atom deshields the adjacent methylene protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.0 - 8.2 | t | 1H | H4 | The central proton of the pyridine ring, split by H3 and H5. |

| ~7.6 - 7.8 | d | 1H | H3 or H5 | Aromatic proton adjacent to the methyl or bromomethyl group. |

| ~7.5 - 7.7 | d | 1H | H5 or H3 | Aromatic proton adjacent to the bromomethyl or methyl group. |

| ~4.8 | s | 2H | -CH₂Br | Methylene protons adjacent to the electronegative bromine atom. |

| ~2.6 | s | 3H | -CH₃ | Methyl group protons. |

| ~14.0 | br s | 1H | N⁺-H | The acidic proton on the nitrogen, often broad and may exchange with residual water. |

Carbon-¹³ (¹³C) NMR Spectroscopy

Causality Behind Expected Spectra: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached groups. The carbons attached to the nitrogen and bromine atoms are expected to be the most downfield.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~158 | C6 | Aromatic carbon attached to the electron-donating methyl group. |

| ~152 | C2 | Aromatic carbon attached to the electron-withdrawing bromomethyl group. |

| ~145 | C4 | Central aromatic carbon. |

| ~128 | C3 or C5 | Aromatic carbon. |

| ~125 | C5 or C3 | Aromatic carbon. |

| ~32 | -CH₂Br | Aliphatic carbon attached to the electronegative bromine atom. |

| ~20 | -CH₃ | Aliphatic methyl carbon. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of 2-(Bromomethyl)-6-methylpyridine hydrobromide in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. The use of DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and the N⁺-H proton is often observable.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Spectrometer Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence.[2]

-

Set the spectral width to cover 0-200 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

NMR Analysis Workflow Diagram

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for identifying the presence of specific functional groups.

Causality Behind Expected Spectra: The absorption of infrared radiation excites molecular vibrations (stretching, bending). The frequencies of these vibrations are characteristic of the bonds and functional groups present. The C=N and C=C bonds in the pyridine ring, C-H bonds (both aromatic and aliphatic), and potentially the N⁺-H bond will show characteristic absorptions.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~3000-2850 | Medium | Aliphatic C-H Stretch (-CH₃, -CH₂Br) |

| ~2700-2400 | Broad, Weak | N⁺-H Stretch (from hydrobromide) |

| ~1610-1580 | Strong | Aromatic C=C and C=N Ring Stretching |

| ~1470-1430 | Strong | Aromatic Ring Stretching |

| ~1200-1000 | Medium | C-N Stretching |

| ~800-750 | Strong | Aromatic C-H Out-of-Plane Bending |

| ~700-600 | Medium | C-Br Stretch |

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid 2-(Bromomethyl)-6-methylpyridine hydrobromide powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually needed.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Causality Behind Expected Spectra: In the mass spectrometer, the molecule is ionized. For this compound, we are analyzing the cationic portion, 2-(bromomethyl)-6-methylpyridine. The most distinctive feature will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. Therefore, any fragment containing one bromine atom will appear as a pair of peaks (an "isotopic doublet") of roughly equal intensity, separated by 2 m/z units.

Predicted Mass Spectrometry Data (for the C₇H₈BrN⁺ Cation):

| m/z Value | Assignment | Rationale |

|---|---|---|

| 186/188 | [M]⁺ | Molecular ion peak for the cation, showing the characteristic 1:1 bromine isotopic pattern. |

| 107 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 106 | [M - HBr]⁺ | Loss of hydrogen bromide, a common fragmentation pathway for alkyl bromides. |

| 92 | [C₆H₆N]⁺ | Tropylium-like ion from fragmentation of the pyridine ring. |

Experimental Protocol for MS (Direct Infusion ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use an Electrospray Ionization (ESI) source in positive ion mode.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Data Analysis: Examine the spectrum for the molecular ion peaks [M]⁺ at m/z 186/188 and identify key fragment ions. The accurate mass can be determined using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the pyridine ring.

Causality Behind Expected Spectra: The pyridine ring contains a conjugated system of π-electrons. The absorption of UV radiation promotes these electrons from a lower energy π orbital to a higher energy π* anti-bonding orbital. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the chromophore.

Predicted UV-Vis Data (in Ethanol):

| λmax (nm) | Electronic Transition |

|---|

| ~260-270 | π → π* |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Dilute the stock solution to an appropriate concentration (typically in the micromolar range) to ensure the maximum absorbance is within the linear range of the instrument (ideally < 1.0 AU).

-

Instrument Setup: Use a dual-beam spectrophotometer.[3] Fill a quartz cuvette with the pure solvent to serve as a blank.

-

Data Acquisition: Fill a second quartz cuvette with the sample solution. Scan a range from approximately 200 to 400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Integrated Characterization Workflow

For routine quality control or novel synthesis confirmation, these techniques should be used in a complementary and logical sequence.

Caption: Integrated workflow for spectroscopic quality control.

Conclusion

The thorough spectroscopic characterization of 2-(Bromomethyl)-6-methylpyridine hydrobromide is essential for its effective use in research and development. A multi-technique approach, combining NMR for definitive structure, IR for functional group confirmation, Mass Spectrometry for molecular weight verification, and UV-Vis for electronic structure analysis, provides a comprehensive and robust validation of the material's identity and purity. The protocols and expected data outlined in this guide serve as a reliable reference for scientists, ensuring high-quality, reproducible results in the laboratory.

References

-

PubChem. (n.d.). 2-(Bromomethyl)-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Abou-Hassan, A., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 23). Exploring 2-(Bromomethyl)pyridine Hydrobromide Synthesis for Advanced Organic Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(bromomethyl)-6-methylpyridine (C7H8BrN). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [Link]

-

Supporting Information. (n.d.). Rearrangement of Methylenebis(cyclohexane-1,3-dione) Enols Induced by Mn(III)-Catalyzed Aerobic Oxidation. Retrieved from [Link]

-

Appchem. (n.d.). 2-(Bromomethyl)-6-methylpyridine hydrobromide. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

-

MassBank. (2008, October 21). Spectrum. Retrieved from [Link]

-

NMRの原理と活⽤法(講義) [Principles and Applications of NMR (Lecture)]. (n.d.). Retrieved from [Link]

Sources

Synthesis of Multidentate Picolyl Ligands using 2-(Bromomethyl)-6-methylpyridine Hydrobromide: A Protocol for N-Alkylation

Introduction and Chemical Context

The design and synthesis of multidentate nitrogen-donor ligands are foundational to modern coordination chemistry, bioinorganic modeling, and the development of magnetic resonance imaging (MRI) contrast agents. The incorporation of 6-methyl-2-picolyl arms onto amine backbones (such as TACN, cyclen, or simple alkylamines) yields ligands that enforce distinct steric demands on coordinated metal centers. The 6-methyl group introduces steric bulk that can elongate metal-nitrogen bonds, preferentially stabilize lower oxidation states [1], and enforce high-spin configurations in transition metals like Fe(II) and Co(II) [2].

The primary alkylating agent for introducing this moiety is 2-(Bromomethyl)-6-methylpyridine hydrobromide . Because the free base of 2-(bromomethyl)pyridine is highly prone to intermolecular auto-alkylation and polymerization, the reagent is synthesized, stored, and utilized as a hydrobromide salt. This necessitates specific stoichiometric and mechanistic considerations during the N-alkylation of target amines.

Mechanistic Insights and Reagent Causality

Successful N-alkylation using 2-(Bromomethyl)-6-methylpyridine hydrobromide relies on a delicate balance of nucleophilicity, base strength, and solvent polarity.

-

Role of the Base: The reaction requires a base to serve a dual purpose. First, it must neutralize the hydrobromide salt of the alkylating agent to generate the reactive free base in situ. Second, it must act as an acid scavenger to neutralize the HBr generated during the nucleophilic substitution (S N 2) process. Non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) are preferred in homogeneous conditions (e.g., acetonitrile) to prevent competing alkylation of the base itself [2]. Alternatively, heterogeneous inorganic bases like anhydrous potassium carbonate (K 2 CO 3 ) can be used, which simplifies purification via filtration.

-

Solvent Selection: Acetonitrile (MeCN) is the standard solvent for these transformations. It provides sufficient polarity to dissolve the amine and the alkylating agent while supporting the S N 2 transition state. Furthermore, when using K 2 CO 3 , the resulting potassium bromide (KBr) byproduct is insoluble in MeCN, driving the reaction forward via Le Chatelier's principle.

-

Temperature Control: The reaction is typically heated to 60–80 °C. Lower temperatures result in sluggish kinetics, while excessive heat (>90 °C) can lead to quaternization of the pyridine nitrogen or degradation of the alkylating agent.

Base-mediated SN2 mechanistic pathway for forming picolyl-appended ligands.

Experimental Workflows

The general workflow for synthesizing multidentate picolyl ligands involves precursor preparation, controlled alkylation, an aqueous workup to remove ammonium salts, and final chromatographic purification.

Workflow for N-alkylation using 2-(Bromomethyl)-6-methylpyridine hydrobromide.

Detailed Protocols

Protocol A: Synthesis of a Macrocyclic Ligand (e.g., TMPC from CYCLEN)

This protocol details the exhaustive alkylation of 1,4,7,10-tetraazacyclododecane (CYCLEN) to yield the tetra-substituted ligand TMPC, utilized in the generation of paraSHIFT agents for MRI thermometry [2].

Reagents:

-

CYCLEN: 1.0 equivalent

-

2-(Bromomethyl)-6-methylpyridine hydrobromide: 4.2 equivalents

-

DIPEA: 8.5 equivalents (accounts for neutralizing 4.2 eq of HBr salt + 4.0 eq of generated HBr during alkylation)

-

Anhydrous Acetonitrile

Step-by-Step Methodology:

-

Preparation: Purge a 250 mL round-bottom flask with argon. Add CYCLEN (0.30 g, 1.74 mmol) and anhydrous acetonitrile (60 mL).

-

Base Addition: Inject DIPEA (1.49 mL, 8.54 mmol) into the stirring solution. Ensure the mixture is homogeneous.

-

Alkylating Agent Addition: Heat the solution to 70 °C. Slowly add 2-(Bromomethyl)-6-methylpyridine hydrobromide (1.36 g, 7.31 mmol) in small portions over 15 minutes to prevent sudden exotherms and minimize side reactions.

-

Reaction: Stir the reaction mixture at 80 °C under an argon atmosphere for 3 hours. The solution will progressively darken.

-

Solvent Removal: Cool the reaction to room temperature. Remove the acetonitrile in vacuo using a rotary evaporator, yielding a crude brown oil.

-

Aqueous Workup: Partition the residue between distilled water (50 mL) and chloroform (100 mL). The water solubilizes the DIPEA hydrobromide salts, while the highly lipophilic macrocyclic ligand partitions into the organic layer.

-

Extraction: Separate the organic layer. Extract the aqueous phase with additional chloroform (3 × 100 mL). Combine the organic layers, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.

-

Purification: Purify the crude product via basic alumina column chromatography (eluting with a gradient of 1–5% methanol in dichloromethane) to yield the pure TMPC ligand.

Protocol B: Synthesis of a Tridentate Ligand (e.g., Bis(6-methyl-2-picolyl)amine derivatives)

For primary amines being converted to secondary/tertiary multidentate ligands, inorganic bases are often sufficient and simplify the workup [3].

Step-by-Step Methodology:

-

Suspend the primary amine (1.0 eq) and anhydrous K 2 CO 3 (6.0 eq) in anhydrous acetonitrile.

-

Add 2-(Bromomethyl)-6-methylpyridine hydrobromide (2.1 eq) to the suspension at room temperature.

-

Reflux the mixture (approx. 82 °C) for 14–18 hours under a nitrogen atmosphere.

-

Cool the mixture and filter off the inorganic salts (excess K 2 CO 3 and KBr byproduct) through a pad of Celite.

-

Wash the filter cake with cold acetonitrile and concentrate the filtrate in vacuo.

-

Purify via silica gel chromatography or recrystallization depending on the specific derivative.

Quantitative Data & Optimization

The following table summarizes the optimized conditions for achieving high-yield N-alkylation with 2-(Bromomethyl)-6-methylpyridine hydrobromide across different amine backbones, highlighting the causality of base and solvent selection.

| Amine Backbone | Target Ligand Type | Base (Equivalents) | Solvent | Temp / Time | Yield (%) | Primary Byproduct / Issue |

| Primary Alkylamine | Tridentate (N3) | K 2 CO 3 (6.0 eq) | MeCN | 80 °C / 14 h | 82 - 88% | Mono-alkylated intermediate |

| CYCLEN (Macrocycle) | Pentadentate (N4 + 4 arms) | DIPEA (8.5 eq) | MeCN | 80 °C / 3 h | 75 - 80% | Incomplete alkylation (tri-substituted) |

| Imidazole | Bidentate Carbene Precursor | Triethylamine (3.0 eq) | Toluene | 110 °C / 10 h | 53 - 89% | Quaternization of pyridine |

| TACN (Macrocycle) | Tetradentate (N3 + 3 arms) | DIPEA (6.5 eq) | MeCN | 70 °C / 12 h | 70 - 78% | Steric hindrance slowing final addition |

Table 1: Comparative optimization data for the synthesis of multidentate picolyl ligands.

Self-Validating Troubleshooting

To ensure the integrity of the protocol, researchers must monitor for specific failure modes:

-

Under-alkylation: If mass spectrometry (ESI-MS) indicates [M - (picolyl) + H] + peaks, the reaction suffered from insufficient base or premature termination. Correction: Increase the equivalents of DIPEA to ensure complete neutralization of the HBr salt, and extend the reflux time.

-

Dark/Tarry Reaction Mixtures: Excessive heating (>90 °C) or high concentrations can cause the free 2-(bromomethyl)-6-methylpyridine to polymerize. Correction: Maintain strict temperature control (70–80 °C) and add the alkylating agent dropwise or in portions.

References

-

Macrocyclic transition-metal parashift complexes for MRI at clinical and pre-clinical magnetic fields Source: RSC Publishing (Dalton Transactions) URL:[Link]

-

Six-coordinate iron(II) and cobalt(II) paraSHIFT agents for measuring temperature by magnetic resonance spectroscopy Source: PMC (National Institutes of Health) URL:[Link]

-

1,3-Bis[(6-methyl-2-pyridyl)methyl]imidazolium bromide Source: IUCr Journals (Acta Crystallographica Section E) URL:[Link]

Application Note: Step-by-Step Preparation of Transition Metal Complexes Using 2-(Bromomethyl)-6-methylpyridine Hydrobromide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Synthesis of High-Spin paraSHIFT Agents for Magnetic Resonance Spectroscopy (MRS) Thermometry

Introduction & Mechanistic Rationale

In the development of advanced paramagnetic NMR shift agents (paraSHIFT agents) for clinical thermometry, achieving precise control over the transition metal's spin state and coordination geometry is paramount. 2-(Bromomethyl)-6-methylpyridine hydrobromide is a critical building block used to synthesize structurally rigid, multidentate nitrogen-donor macrocycles.

The strategic inclusion of the 6-methyl group on the picolyl pendant is not merely structural; it is a mechanistically driven choice. When appended to an azamacrocycle like CYCLEN (1,4,7,10-tetraazacyclododecane) to form the TMPC ligand, the steric bulk of the intertwined 6-methyl groups forces an elongation of the metal-nitrogen (M–N) bonds upon complexation[1]. This steric demand prevents the transition metal (e.g., Fe²⁺ or Co²⁺) from undergoing a low-spin crossover, permanently stabilizing the high-spin state required to generate massive, paramagnetically shifted ¹H NMR resonances[2].

Experimental Workflow

The following pathway illustrates the conversion of the commercially available hydrobromide precursor into a highly specialized paraSHIFT MRI agent.

Workflow for synthesizing transition metal paraSHIFT agents from 2-(Bromomethyl)-6-methylpyridine.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Tetrapicolyl Ligand (TMPC)

Objective: Exhaustive N-alkylation of CYCLEN utilizing 2-(Bromomethyl)-6-methylpyridine hydrobromide.

Causality & Reagent Selection: The hydrobromide salt of the alkylating agent is utilized due to its superior shelf-stability compared to the free base, which is prone to auto-alkylation. To compensate for the acidic hydrobromide counterion and the HBr generated during the reaction, a strictly non-nucleophilic base (DIPEA) is required. DIPEA neutralizes the acid without competing for the bromomethyl electrophile.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, dissolve CYCLEN (1.0 equiv, e.g., 1.74 mmol) and N,N-Diisopropylethylamine (DIPEA, 4.9 equiv) in 60 mL of anhydrous acetonitrile[3].

-

Purging: Purge the solution with Argon for 15 minutes. Causality: Polyamines are susceptible to oxidation at elevated temperatures; inert conditions prevent the formation of N-oxides.

-

Addition: Add 2-(Bromomethyl)-6-methylpyridine hydrobromide (4.2 equiv) to the stirring solution at 70 °C[3].

-

Reflux: Elevate the temperature to 80 °C and stir under Argon for 3 hours.

-

Workup: Cool to room temperature and remove the acetonitrile in vacuo, yielding a crude brown oil. Partition the residue between 50 mL of deionized water and 100 mL of chloroform. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

Validation & QC Checkpoint: This protocol is self-validating via mass spectrometry. Analyze the organic extract using ESI-MS. A successful exhaustive alkylation will yield a dominant [M+H]⁺ peak at m/z 597.4 . The presence of a peak at m/z 492 indicates incomplete (tri-alkylated) conversion, signaling the need for extended reflux or additional electrophile.

Protocol B: Metalation to Form [Fe(TMPC)]²⁺ and [Co(TMPC)]²⁺

Objective: Coordination of the TMPC ligand to divalent transition metals to yield kinetically inert, six-coordinate complexes.

Causality & Reagent Selection: Trifluoromethanesulfonate (triflate, CF₃SO₃⁻) or perchlorate salts of the metals are strictly chosen over chloride or acetate. Triflate is a weakly coordinating anion; it will not compete with the TMPC ligand for the metal's coordination sphere, ensuring the formation of the desired hexacoordinate geometry[1].

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a 1:1 mixture of Acetonitrile/Water (or Methanol/Water depending on ligand protonation state) and rigorously degas via three freeze-pump-thaw cycles.

-

Complexation: Under an Argon atmosphere, dissolve the TMPC ligand (1.0 equiv) in the degassed solvent. Add Fe(CF₃SO₃)₂ or Co(NO₃)₂ (1.05 equiv) dropwise as a solution in degassed water[1].

-

Equilibration: Stir the reaction at 50 °C for 12 hours to ensure thermodynamic sink formation of the kinetically inert complex.

-

Isolation: Concentrate the solution and precipitate the complex using diethyl ether diffusion.

Validation & QC Checkpoint: This step is instantly self-validating via ¹H NMR spectroscopy. Diamagnetic organic precursors exhibit signals strictly between 0–10 ppm. Upon successful metalation, the high-spin Fe(II) or Co(II) center will induce massive hyperfine shifts. The immediate appearance of sharp, highly shifted methyl proton resonances (e.g., at -113.7 ppm for Cobalt) acts as an absolute confirmation of both successful coordination and the correct high-spin state[2].

Quantitative Data Presentation

The structural rigidity imparted by the 6-methyl groups results in complexes with exceptional paramagnetic properties, making them ideal for MRS thermometry due to their high temperature-dependent chemical shift coefficients ( CT ) and rapid relaxation times ( T1 ).

Table 1: Paramagnetic NMR Properties of TMPC Transition Metal Complexes (at 37 °C, pH 7.4)

| Complex | Spin State | Coordination Geometry | Methyl ¹H NMR Shift | Temp. Coefficient ( CT ) | T1 Relaxation Time |

| [Fe(TMPC)]²⁺ | High-Spin (S=2) | Distorted Trigonal Prismatic | -49.3 ppm | 0.23 ppm/°C | 0.37 – 2.4 ms |

| [Co(TMPC)]²⁺ | High-Spin (S=3/2) | Distorted Trigonal Prismatic | -113.7 ppm | 0.52 ppm/°C | 0.37 – 2.4 ms |

Data summarized from Tsitovich et al.[2]. The extremely short T1 values allow for the rapid acquisition of spectroscopic data without signal saturation.

References

-

Tsitovich, P. B., Cox, J. M., Benedict, J. B., & Morrow, J. R. "Six-coordinate Iron(II) and Cobalt(II) paraSHIFT Agents for Measuring Temperature by Magnetic Resonance Spectroscopy." Inorganic Chemistry, 2016, 55(2), 700-716. URL:[Link]

Sources

Using 2-(Bromomethyl)-6-methylpyridine hydrobromide as a building block in medicinal chemistry

Application Note: 2-(Bromomethyl)-6-methylpyridine Hydrobromide as a Strategic Building Block in Medicinal Chemistry

Strategic Utility & Mechanistic Insights

In modern medicinal chemistry, the precise spatial arrangement of hydrogen bond acceptors and steric bulk is critical for tuning pharmacokinetics and target selectivity. 2-(Bromomethyl)-6-methylpyridine hydrobromide (CAS: 64114-29-0) serves as a highly versatile bifunctional building block. It enables the rapid installation of a 6-methylpicolyl moiety onto amine, thiol, or hydroxyl-bearing scaffolds via nucleophilic aliphatic substitution ( SN2 ) [1].

The Causality of the Hydrobromide Salt Form: A common pitfall when handling 2-(halomethyl)pyridines is their inherent instability as free bases. The lone pair on the pyridine nitrogen of one molecule can nucleophilically attack the electrophilic bromomethyl carbon of an adjacent molecule, leading to rapid, exothermic homopolymerization into poly-quaternary ammonium salts. By utilizing the hydrobromide salt , the pyridine nitrogen is protonated ( pKa ~ 6.0), effectively neutralizing its nucleophilicity. This ensures long-term shelf stability and allows for precise stoichiometric handling during ultrahigh-throughput experimentation (HTE) and library synthesis [2].

The Pharmacological Role of the 6-Methyl Group: When incorporated into a drug candidate, the 6-methyl group adjacent to the pyridine nitrogen introduces highly localized steric hindrance. This structural feature is frequently exploited to:

-

Abrogate Off-Target Binding: The steric bulk creates a clash within the narrow binding pockets of off-target kinases or cytochrome P450 (CYP) enzymes, reducing toxicity.

-

Tune Basicity: The electron-donating nature of the methyl group slightly increases the basicity of the pyridine nitrogen compared to an unsubstituted pyridine, enhancing its capacity as a hydrogen bond acceptor in the primary target's active site.

Physicochemical Properties

To ensure reproducible reaction design, the fundamental physicochemical properties of the reagent are summarized below[1, 3].

| Property | Value | Clinical / Synthetic Relevance |

| Chemical Name | 2-(Bromomethyl)-6-methylpyridine HBr | Standardized nomenclature for procurement. |

| CAS Number | 64114-29-0 | Unique identifier for regulatory tracking. |

| Molecular Formula | C7H9Br2N | Indicates a 1:1 ratio of free base to HBr. |

| Molecular Weight | 266.96 g/mol | Critical for precise stoichiometric calculations. |

| Physical State | White to pale yellow crystalline solid | Color changes (e.g., dark brown) indicate degradation/polymerization. |

| Solubility | Soluble in MeOH, DMF, DMSO, H2O | Enables diverse solvent choices for biphasic or homogeneous reactions. |

Workflow & Pathway Visualizations

The integration of this building block into a synthetic workflow requires careful control of the free-basing step to prevent the aforementioned polymerization.

Synthetic workflow for N-alkylation using 2-(Bromomethyl)-6-methylpyridine hydrobromide.

Once synthesized, the resulting pharmacophore drives target selectivity through a dual-action mechanistic pathway:

Mechanistic pathway of target selectivity driven by the 6-methylpyridine pharmacophore.

Quantitative Reaction Optimization

The choice of base and solvent is the primary determinant of reaction success. Strong, soluble bases (e.g., DBU, NaH) generate the free base too rapidly, leading to competitive homopolymerization. Heterogeneous, mild bases (e.g., K2CO3 ) are preferred as they maintain a low steady-state concentration of the free base, allowing the substrate amine to outcompete the pyridine nitrogen for the electrophile.

Table: Optimization of N-Alkylation Conditions (Model Secondary Amine)

| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile (Polymerization) |

| Et3N (3.0) | DCM | 25 | 12 | 45% | High |

| Cs2CO3 (3.0) | DMF | 60 | 4 | 72% | Moderate |

| K2CO3 (3.0) | MeCN | 60 | 8 | >95% | Low (Optimal) |

| NaH (2.5) | THF | 0 to 25 | 2 | <10% | Severe (Reaction Failure) |

Self-Validating Experimental Protocol: N-Alkylation

This protocol describes the optimal procedure for attaching the 6-methylpicolyl group to a secondary amine scaffold. It is designed as a self-validating system, embedding quality control checkpoints directly into the workflow to ensure scientific integrity.

Materials Required:

-

Secondary amine substrate (1.0 equiv)

-

2-(Bromomethyl)-6-methylpyridine hydrobromide (1.1 equiv)

-

Anhydrous Potassium Carbonate ( K2CO3 , 3.0 equiv, finely powdered)

-

Anhydrous Acetonitrile (MeCN, 0.2 M relative to substrate)

Step-by-Step Methodology:

-

Preparation of the Slurry: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equiv) and anhydrous MeCN.

-

Base Addition: Add finely powdered K2CO3 (3.0 equiv) to the solution. Stir at room temperature for 10 minutes.

-

Validation Checkpoint 1: The suspension should be easily stirrable. A highly clumped base indicates moisture contamination, which will hydrolyze the bromomethyl group to a hydroxymethyl byproduct.

-

-

Electrophile Introduction: Add 2-(Bromomethyl)-6-methylpyridine hydrobromide (1.1 equiv) portion-wise over 5 minutes to prevent localized thermal spikes.

-

Validation Checkpoint 2: Upon addition, a slight color change to pale yellow may occur as the free base is generated in situ. No violent effervescence should be observed.

-

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C under a nitrogen atmosphere for 8 hours.

-

In-Process Monitoring: After 4 hours, sample 10 µL of the reaction mixture, dilute with 1 mL MeOH, filter, and analyze via LC-MS.

-

Validation Checkpoint 3: The LC-MS chromatogram must show the depletion of the starting amine. The product peak should exhibit the expected [M+H]+ mass. Crucially, the distinct 1:1 isotopic doublet characteristic of the bromine atom (M, M+2) present in the starting material must be absent in the product mass spectrum, confirming successful halogen displacement.

-

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts ( KBr , unreacted K2CO3 ). Wash the filter cake with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of DCM to DCM/MeOH 9:1 with 1% Et3N to prevent streaking of the basic product).

References

-

National Center for Biotechnology Information (PubChem). "2-(Bromomethyl)-6-methylpyridine; CID 12543733." PubChem Compound Database. URL:[Link]

-

Gesmundo, N.J., et al. "Miniaturization of popular reactions from the medicinal chemists' toolbox for ultrahigh-throughput experimentation." Nature Synthesis (2023). URL:[Link]

Application of 2-(Bromomethyl)-6-methylpyridine hydrobromide in N-heterocyclic carbene (NHC) synthesis

Application Note: 2-(Bromomethyl)-6-methylpyridine Hydrobromide in N-Heterocyclic Carbene (NHC) Synthesis

Executive Summary

The design of highly active and robust transition metal catalysts relies heavily on the electronic and steric tunability of their supporting ligands. 2-(Bromomethyl)-6-methylpyridine hydrobromide is a critical building block in organometallic chemistry, utilized primarily to append a 6-methylpicolyl (lutidyl) wingtip onto N-heterocyclic carbene (NHC) precursors. This specific wingtip introduces precisely calibrated steric bulk and hemilability to the resulting transition metal (TM) complexes. This application note provides an in-depth mechanistic rationale, quantitative structural data, and self-validating protocols for synthesizing and utilizing these advanced NHC ligands.

Scientific Rationale: The Role of the 6-Methylpicolyl Wingtip

The incorporation of a 6-methyl-2-pyridyl moiety into an NHC framework (forming bidentate C,N or tridentate C,N,C pincer ligands) serves two distinct mechanistic purposes in catalysis [1]:

-

Steric Shielding & Geometry Enforcement: The methyl group at the 6-position of the pyridine ring creates significant steric hindrance near the metal center. This prevents the formation of thermodynamically stable but catalytically inert bis-coordinated octahedral complexes, forcing the metal into lower-coordinate, highly active geometries.

-

Hemilability: The steric clash weakens the metal-nitrogen (pyridine) bond. During a catalytic cycle, this allows the pyridine arm to reversibly dissociate (κ³ to κ² coordination shift), opening a vacant coordination site for substrate binding while keeping the robust metal-carbene bond intact. Once the product is released, the pyridine re-coordinates, stabilizing the resting state of the catalyst [3].

Reagent Stability and Handling

The free base of 2-bromomethylpyridine is highly reactive; the nucleophilic pyridine nitrogen can attack the electrophilic bromomethyl group of an adjacent molecule, leading to rapid, spontaneous polymerization. Supplying and storing this reagent as the hydrobromide salt protonates the pyridine nitrogen, completely inhibiting this degradation pathway and ensuring long-term shelf stability [1].

Table 1: Physicochemical Properties of 2-(Bromomethyl)-6-methylpyridine HBr [1]

| Property | Value / Description |

| Chemical Formula | C₇H₈BrN · HBr |

| Molecular Weight | 266.96 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 38–42 °C (Free base equivalent) |

| Solubility | Soluble in water, methanol, and polar aprotic solvents |

| Storage Conditions | Store under inert gas (Ar/N₂), 2–8 °C, protected from light and moisture |

Experimental Workflows & Logical Relationships

The synthesis of a TM-NHC complex using this reagent follows a strict logical sequence: in situ neutralization, nucleophilic alkylation, and mild transmetalation.

Fig 1. Synthesis workflow of TM-NHC complexes via a Silver(I) transmetalation intermediate.

Validated Protocols

Protocol A: Synthesis of 1,3-Bis[(6-methyl-2-pyridyl)methyl]imidazolium Bromide (CNC Pincer Precursor)

This protocol details the double-alkylation of imidazole to form a symmetric tridentate ligand precursor. [2]

Causality Check: Triethylamine (Et₃N) is utilized not just as an acid scavenger, but specifically to liberate the free base of the bromomethylpyridine in situ in the presence of the imidazole nucleophile. This prevents the reagent from self-polymerizing before it can react with the imidazole core.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under argon, combine imidazole (0.36 g, 6.0 mmol) and 2-(bromomethyl)-6-methylpyridine hydrobromide (3.20 g, 12.0 mmol).

-

Solvent & Base Addition: Suspend the solids in anhydrous toluene (50 mL). Add triethylamine (3.64 g, ~5.0 mL, 36.0 mmol) dropwise at room temperature. Observation: A white precipitate of Et₃N·HBr will immediately begin to form as the free base is liberated.

-

Alkylation: Heat the vigorously stirred mixture to reflux (110 °C) for 14 hours.

-

Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous NaHCO₃ (30 mL) to neutralize any remaining hydrobromide salts.

-

Extraction: Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Combine the organic fractions, dry over anhydrous Na₂SO₄, and filter.

-

Isolation: Concentrate the filtrate under high-vacuum rotary evaporation. Purify the resulting dark solid via recrystallization from a dichloromethane/diethyl ether mixture.

-

Validation Checkpoint: Analyze via ¹H NMR (CDCl₃). The diagnostic acidic imidazolium proton (N–CH–N) must appear as a sharp singlet at ~10.5 ppm. The methylene bridge protons should appear as a singlet at ~5.21 ppm [2].

Protocol B: Silver(I)-Mediated Transmetalation to Transition Metals

Direct deprotonation of the synthesized imidazolium salt with strong bases (e.g., n-BuLi) is contraindicated, as it can lead to competitive deprotonation of the acidic methylene bridge or the 6-methyl group. Silver(I) oxide provides a mild, self-buffering alternative.

Step-by-Step Methodology:

-

Metallation: In a foil-wrapped flask (to exclude light), suspend the imidazolium bromide salt (1.0 eq) and Ag₂O (0.6 eq, slight excess) in anhydrous CH₂Cl₂.

-

Reaction: Stir at room temperature for 12–24 hours. Observation: The black Ag₂O powder will gradually be replaced by a white/grey precipitate of AgBr.

-

Filtration: Filter the suspension through a pad of Celite under inert atmosphere to remove AgBr and unreacted Ag₂O.

-

Transmetalation: Add the target metal precursor (e.g., [PdCl₂(COD)] or [RuCl₂(p-cymene)]₂) directly to the filtrate. Stir for 4–8 hours at room temperature or mild heating.

-

Validation Checkpoint: The disappearance of the downfield imidazolium proton (~10.5 ppm) in the ¹H NMR spectrum confirms successful carbene formation. ¹³C NMR will show a characteristic carbene carbon signal (typically 150–190 ppm depending on the metal).

Mechanistic Insights: Hemilability in Catalysis

The true value of the 6-methylpyridine wingtip lies in its dynamic coordination behavior. The diagram below illustrates how the steric bulk of the methyl group forces the pyridine arm to dissociate, creating a highly active catalytic pocket.

Fig 2. Hemilabile catalytic cycle enabled by the steric bulk of the 6-methylpyridyl wingtip.

Quantitative Structural Data

Crystallographic analysis of the NHC precursor confirms the steric impact of the 6-methyl group even before metal coordination. The bulky methyl groups force the pyridine rings to rotate significantly out of the imidazole plane to minimize steric clashing [2].

Table 2: Key Structural Parameters of 1,3-Bis[(6-methyl-2-pyridyl)methyl]imidazolium Bromide [2]

| Structural Parameter | Measured Value | Implication for Catalysis |

| Dihedral Angle (N1/C2–C6) | 79.90 (9)° | Forces orthogonal coordination geometry upon metallation. |

| Dihedral Angle (N4/C12–C16) | 86.40 (9)° | Prevents planar bis-coordination, ensuring hemilability. |

| π–π Stacking Distance | 3.554 (2) Å | Stabilizes the crystal lattice; dictates supramolecular assembly. |

| ¹H NMR (Methylene Bridge) | δ 5.21 ppm | Confirms successful attachment of the wingtip to the imidazole core. |

References

-

1,3-Bis[(6-methyl-2-pyridyl)methyl]imidazolium bromide Ga Young Kim, Sang-Kyu Park, Dong-Heon Lee, and Gyungse Park Source: Acta Crystallographica Section E: Structure Reports Online (via PMC) URL:[Link]

-

Copper and Zinc Complexes of 2,7-Bis(6-methyl-2-pyridyl)-1,8-naphthyridine: A Redox-Active, Dinucleating Bis(bipyridine) Ligand Source: Inorganic Chemistry (ACS Publications) URL:[Link]

Cross-coupling reaction conditions involving 2-(Bromomethyl)-6-methylpyridine hydrobromide

An In-Depth Guide to Cross-Coupling Reactions Involving 2-(Bromomethyl)-6-methylpyridine Hydrobromide

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 2-(bromomethyl)-6-methylpyridine hydrobromide in various cross-coupling reactions. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offers field-proven insights, and is grounded in authoritative scientific literature.

Introduction: Understanding the Substrate's Unique Reactivity

2-(Bromomethyl)-6-methylpyridine hydrobromide is a versatile bifunctional building block in organic synthesis.[1][2] Its utility stems from two key structural features: a reactive C(sp³)-Br bond at the benzylic-type position and a pyridine ring. Unlike more commonly discussed aryl halides, the primary site of cross-coupling on this molecule is the bromomethyl group, making it a precursor for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.

A critical consideration for any reaction design is the hydrobromide salt form of the substrate. The protonated pyridinium nitrogen significantly alters the electronic properties of the molecule and can interfere with many catalytic systems, which often require a basic environment. Therefore, in situ neutralization or the use of a sufficient excess of base is a mandatory first step in nearly all cross-coupling protocols involving this reagent.

This guide will detail protocols for several powerful cross-coupling methodologies adaptable to this substrate, including Suzuki-Miyaura, Negishi, Kumada, and Sonogashira reactions. While direct literature on the cross-coupling of this specific molecule is sparse, the provided protocols are built upon well-established methods for analogous benzylic halides.[3][4][5][6]

The Imperative of In Situ Neutralization

The hydrobromide salt of 2-(bromomethyl)-6-methylpyridine renders the pyridine nitrogen cationic. This has two main consequences for a typical cross-coupling reaction:

-

Catalyst Inhibition: The acidic proton can react with and deactivate basic ligands or the active catalyst itself.

-

Altered Substrate Reactivity: The electron-withdrawing nature of the pyridinium cation can influence the oxidative addition step.

Therefore, the first equivalent of base added to the reaction mixture is consumed for the acid-base neutralization to generate the free base of 2-(bromomethyl)-6-methylpyridine. Additional base is then required to facilitate the catalytic cycle (e.g., for the transmetalation step in Suzuki-Miyaura coupling).

Caption: In situ neutralization of the hydrobromide salt.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[7][8] Its adaptation for benzylic bromides allows for the synthesis of diarylmethane derivatives.[6]

Catalytic Cycle Overview

The mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7]

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Coupling with Arylboronic Acids

This protocol is adapted from established procedures for benzylic bromides.[6]

Materials:

-

2-(Bromomethyl)-6-methylpyridine hydrobromide (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

PdCl₂(dppf)·CH₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or THF/Water mixtures)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-(bromomethyl)-6-methylpyridine hydrobromide, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary & Key Parameters

| Parameter | Recommended Condition | Rationale / Insight |

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄ | Dppf is a robust ligand for many cross-couplings; PPh₃ is also widely effective for C(sp³)-Br activation.[9] |

| Base | Cs₂CO₃ or K₂CO₃ (3 eq) | A strong base is needed for both neutralization and to facilitate transmetalation.[6] Cesium carbonate often gives higher yields. |

| Solvent | Toluene, Dioxane, THF/H₂O | Solvent choice can impact solubility and reaction rate. Aprotic solvents are common, but aqueous mixtures can be effective.[6][8] |

| Temperature | 80 - 100 °C | Sufficient thermal energy is typically required for the oxidative addition of the C(sp³)-Br bond. |

Field-Proven Insights

-

Base Quality: Ensure the base is finely powdered and dry. Clumps can lead to poor reproducibility.

-

Degassing: Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Side Reactions: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid is common, but a large excess can complicate purification.

Nickel-Catalyzed Kumada Coupling: Engaging Grignard Reagents

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is particularly effective for coupling with C(sp³)-electrophiles, often employing nickel catalysts.[10][11][12] This method allows for the formation of C(sp³)–C(sp³) or C(sp³)–C(sp²) bonds.

Protocol: Coupling with Alkyl or Aryl Grignard Reagents

This protocol is based on general methods for nickel-catalyzed Kumada couplings of benzylic halides.[11][12]

Materials:

-

2-(Bromomethyl)-6-methylpyridine hydrobromide (1.0 eq)

-

Grignard Reagent (Alkyl- or Aryl-MgBr/MgCl, 1.2 eq)

-

NiCl₂(dppe) or NiCl₂(dppp) (2-5 mol%)

-

Anhydrous THF or Diethyl Ether

Procedure:

-

To an oven-dried, three-neck flask under an inert atmosphere, add a solution of 2-(bromomethyl)-6-methylpyridine hydrobromide in anhydrous THF.

-

Add a suitable base (e.g., solid K₂CO₃, 1.1 eq) and stir for 30 minutes to generate the free base in situ.

-

In a separate flask, prepare the nickel catalyst solution by dissolving NiCl₂(dppe) in THF.

-

Cool the substrate solution to 0 °C. Add the nickel catalyst, followed by the dropwise addition of the Grignard reagent over 15-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS.

-

Quench the reaction carefully by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry, and concentrate.

-

Purify by column chromatography.

Data Summary & Key Parameters

| Parameter | Recommended Condition | Rationale / Insight |

| Catalyst | NiCl₂(dppe) or NiCl₂(dppp) | Nickel catalysts are often more effective and economical than palladium for coupling with C(sp³)-electrophiles.[10][13] |

| Nucleophile | R-MgX (1.2 eq) | Grignard reagents are highly reactive. Careful, slow addition is required to control the reaction exotherm and minimize side reactions. |

| Solvent | THF, Diethyl Ether | Anhydrous ethereal solvents are mandatory for the stability of the Grignard reagent. |

| Temperature | 0 °C to Room Temp. | Low temperature at the start of the addition helps to control the reactivity of the Grignard reagent. |

Field-Proven Insights

-

Grignard Titration: The quality and exact concentration of commercial Grignard reagents can vary. Titration before use is highly recommended for reproducibility.

-